molecular formula C12H15F3N2O2 B2462109 Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate CAS No. 2054953-17-0

Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate

Cat. No.: B2462109
CAS No.: 2054953-17-0
M. Wt: 276.259
InChI Key: PHDZOUBIYGHENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a synthetic organic compound that features a pyrazole ring substituted with a cyclopropyl group and a trifluorobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and trifluorobutanoate groups. One common method involves the cyclization of a suitable hydrazine derivative with an appropriate diketone or ketoester under acidic or basic conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, while the trifluorobutanoate ester can be formed through esterification reactions using trifluoroacetic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring yields pyrazole N-oxides, while reduction of the ester group produces the corresponding alcohol .

Scientific Research Applications

Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate can be compared with other pyrazole derivatives, such as:

    Ethyl 3-(3-phenylpyrazol-1-yl)-4,4,4-trifluorobutanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Ethyl 3-(3-methylpyrazol-1-yl)-4,4,4-trifluorobutanoate: Contains a methyl group instead of a cyclopropyl group.

    Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluoropropanoate: Similar structure but with a propanoate ester instead of a butanoate ester.

The uniqueness of this compound lies in its combination of the cyclopropyl and trifluorobutanoate groups, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-2-19-11(18)7-10(12(13,14)15)17-6-5-9(16-17)8-3-4-8/h5-6,8,10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDZOUBIYGHENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.